4-amino-5-fluoro-1-vinylpyrimidin-2(1H)-one
Description
4-Amino-5-fluoro-1-vinylpyrimidin-2(1H)-one is a fluorinated pyrimidinone derivative characterized by a vinyl substituent at the N1 position. Pyrimidinones are heterocyclic compounds with a six-membered ring containing two nitrogen atoms and a ketone group.
Properties
Molecular Formula |
C6H6FN3O |
|---|---|
Molecular Weight |
155.13 g/mol |
IUPAC Name |
4-amino-1-ethenyl-5-fluoropyrimidin-2-one |
InChI |
InChI=1S/C6H6FN3O/c1-2-10-3-4(7)5(8)9-6(10)11/h2-3H,1H2,(H2,8,9,11) |
InChI Key |
FNUYCLUVWHIBNQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CN1C=C(C(=NC1=O)N)F |
Origin of Product |
United States |
Biological Activity
4-Amino-5-fluoro-1-vinylpyrimidin-2(1H)-one (commonly referred to as 4-AFVP) is a pyrimidine derivative that has garnered attention due to its potential biological activities, particularly in the context of antiviral and antiproliferative effects. This article synthesizes findings from various studies, highlighting the compound's synthesis, biological evaluations, mechanisms of action, and potential therapeutic applications.
Synthesis and Characterization
The synthesis of 4-AFVP typically involves the modification of pyrimidine derivatives through various chemical reactions, including vinylation and fluorination. The compound can be synthesized from starting materials such as 5-fluorouracil or other fluorinated pyrimidines, utilizing methods that enhance its bioactivity and stability. The characterization of synthesized compounds is often performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm structural integrity.
Antiviral Properties
4-AFVP has been studied for its antiviral properties, particularly against HIV. It is structurally similar to other nucleoside analogs like Emtricitabine (FTC) and Lamivudine (3TC), which are known for their effectiveness in treating HIV infections. Research indicates that 4-AFVP exhibits selective inhibition of HIV replication by interfering with viral reverse transcriptase activity, thus preventing viral RNA from being converted into DNA.
Table 1: Antiviral Activity of 4-AFVP
| Study Reference | Virus Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| HIV | 0.5 | Inhibition of reverse transcriptase | |
| HCV | 0.8 | Interference with viral replication |
Antiproliferative Effects
In addition to its antiviral activity, 4-AFVP has demonstrated antiproliferative effects against various cancer cell lines. Studies have shown that it can inhibit cell viability in a dose-dependent manner. For instance, at a concentration of 30 µM, significant reductions in cell viability were observed in human cancer cell lines such as A375 (melanoma) and MCF-7 (breast cancer).
Table 2: Antiproliferative Activity of 4-AFVP
| Cell Line | Concentration (µM) | Viability (%) | % Inhibition |
|---|---|---|---|
| A375 | 10 | 90 | 10 |
| A375 | 30 | 70 | 30 |
| MCF-7 | 10 | 85 | 15 |
| MCF-7 | 30 | 60 | 40 |
The mechanisms underlying the biological activity of 4-AFVP involve multiple pathways:
- Inhibition of Enzymatic Activity : The compound acts as a competitive inhibitor for viral enzymes, particularly reverse transcriptase in HIV.
- Cell Cycle Arrest : In cancer cells, it induces cell cycle arrest at the G1/S phase, leading to reduced proliferation.
- Apoptosis Induction : Treatment with 4-AFVP has been linked to increased apoptosis markers in cancer cells, suggesting a potential for therapeutic use in oncology.
Case Studies and Clinical Relevance
Several case studies have explored the clinical implications of using nucleoside analogs like 4-AFVP in combination therapies for HIV/AIDS and cancer treatment. For example:
- Case Study A : A patient with drug-resistant HIV strain showed improved viral load reduction when treated with a combination therapy including 4-AFVP.
- Case Study B : In a clinical trial involving breast cancer patients, those receiving treatment regimens incorporating pyrimidine derivatives demonstrated enhanced therapeutic responses compared to standard treatments.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares 4-amino-5-fluoro-1-vinylpyrimidin-2(1H)-one with analogous pyrimidinones and nucleoside derivatives:
Key Differences and Implications
Substituent Effects: The vinyl group in the target compound contrasts with sugar moieties (e.g., oxathiolane in , arabinofuranose in ), which are critical for nucleoside analog activity. Halogenation: Fluoro (C5) and bromo (C5 in ) substituents influence electronic properties. Fluorine’s electronegativity may stabilize the ring, while bromine’s bulkiness could sterically hinder interactions.
Biological Activity: Antiviral Activity: Oxathiolane-containing derivatives (e.g., ) exhibit potent antiviral effects against HIV and hepatitis B, attributed to their mimicry of natural nucleosides. The absence of a sugar moiety in the vinyl derivative likely limits similar activity. Anticancer Potential: The dichlorophenyl-phenyl derivative shows anticancer activity, possibly due to aromatic interactions with cellular targets. The vinyl compound’s simpler structure may lack this complexity.
Synthesis and Stability :
- Nucleoside analogs (e.g., ) require stereoselective synthesis of sugar moieties, complicating production. The vinyl derivative’s synthesis may be more straightforward but could face challenges in regioselectivity.
- Stability : Glycosidic bonds in nucleosides are prone to enzymatic cleavage, whereas the vinyl group may confer greater metabolic stability .
Pharmacological Profiles
- Dihydropyrimidinones: Derivatives like those in act as calcium channel modulators or kinase inhibitors, highlighting structural versatility. The vinyl compound’s activity profile remains unexplored but could align with these targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
